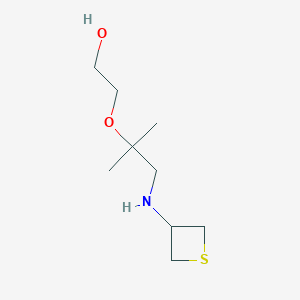
2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol is a chemical compound with the molecular formula C9H19NO2S It is characterized by the presence of a thietan ring, an amino group, and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol typically involves the reaction of 2-methyl-1-(thietan-3-ylamino)propan-2-ol with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietan ring or the amino group.
Substitution: The ether linkage can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the ether linkage .
Aplicaciones Científicas De Investigación
2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Mecanismo De Acción
The mechanism by which 2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The thietan ring and amino group can participate in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-[2-(thietan-3-ylamino)ethylsulfanyl]propan-2-ol
- 1-Methoxy-3-phenylamino-propan-2-ol
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
Uniqueness
2-((2-Methyl-1-(thietan-3-ylamino)propan-2-yl)oxy)ethan-1-ol is unique due to its specific combination of functional groups and structural features. The presence of the thietan ring and the ether linkage distinguishes it from other similar compounds, potentially leading to different reactivity and applications .
Propiedades
Fórmula molecular |
C9H19NO2S |
|---|---|
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
2-[2-methyl-1-(thietan-3-ylamino)propan-2-yl]oxyethanol |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,12-4-3-11)7-10-8-5-13-6-8/h8,10-11H,3-7H2,1-2H3 |
Clave InChI |
OJWZNLICOSTHRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1CSC1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


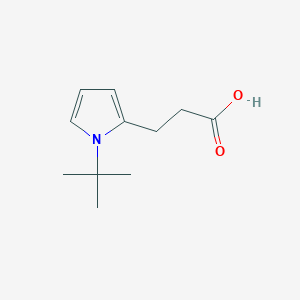
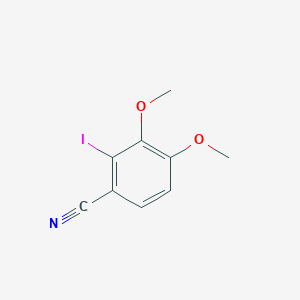
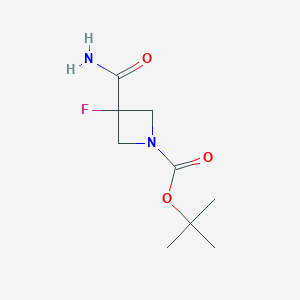

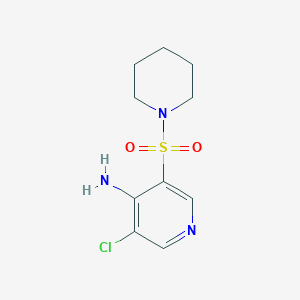
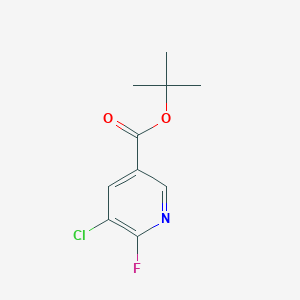
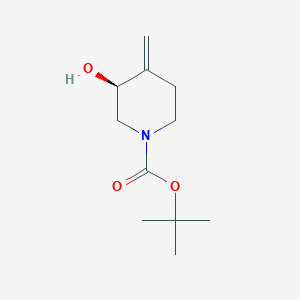

![Methyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13010120.png)
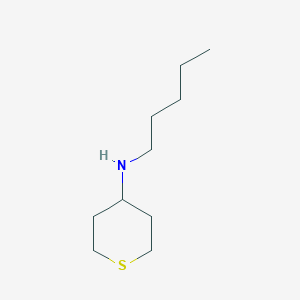
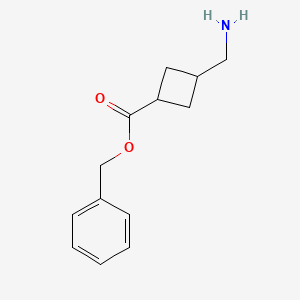
![2-{2-Aminobicyclo[2.2.1]heptan-7-yl}acetic acid](/img/structure/B13010132.png)

![6,7-Dichloro-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13010164.png)
